molecular formula C19H26N6O3S B6052439 N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B6052439
M. Wt: 418.5 g/mol
InChI Key: ZYBBJOVMLXXDIR-UHFFFAOYSA-N
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Description

N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C21H24N6O3S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a dimethylamino group, a pyrimidinyl ring, and a piperazinyl sulfonyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves several steps. One common method includes the reaction of 4-(dimethylamino)-2-methylpyrimidine with piperazine in the presence of a sulfonylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and catalysts like lutidine. The final product is obtained after purification through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

N-[4-({4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

N-[4-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3S/c1-14-20-18(23(3)4)13-19(21-14)24-9-11-25(12-10-24)29(27,28)17-7-5-16(6-8-17)22-15(2)26/h5-8,13H,9-12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBBJOVMLXXDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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